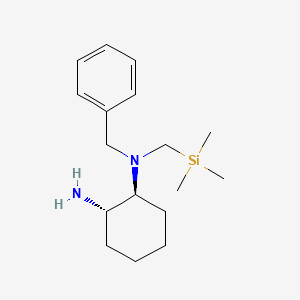
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and trimethylsilylmethyl groups on the nitrogen atoms. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine as the chiral backbone.
Benzylation: The first step involves the benzylation of one of the nitrogen atoms using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trimethylsilylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, trimethylsilylmethyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary amines.
科学研究应用
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, influencing their activity. This selective binding is crucial in asymmetric catalysis, where the compound acts as a chiral ligand to induce enantioselectivity in chemical reactions.
相似化合物的比较
Similar Compounds
(1S,2S)-Cyclohexane-1,2-diamine: The parent compound without the benzyl and trimethylsilylmethyl groups.
(1R,2R)-Cyclohexane-1,2-diamine: The enantiomer of the parent compound.
N,N’-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups on the nitrogen atoms.
Uniqueness
The uniqueness of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and trimethylsilylmethyl groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.
属性
分子式 |
C17H30N2Si |
|---|---|
分子量 |
290.5 g/mol |
IUPAC 名称 |
(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C17H30N2Si/c1-20(2,3)14-19(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)18/h4-6,9-10,16-17H,7-8,11-14,18H2,1-3H3/t16-,17-/m0/s1 |
InChI 键 |
CPYLMAUPYBSKIC-IRXDYDNUSA-N |
手性 SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2CCCC[C@@H]2N |
规范 SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C2CCCCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






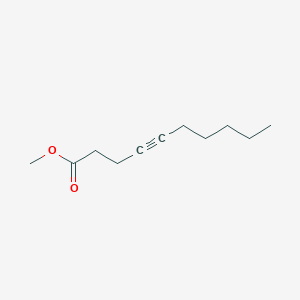


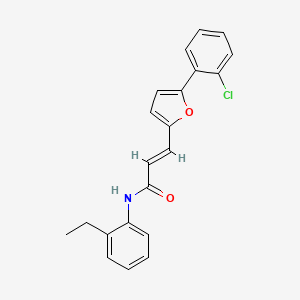
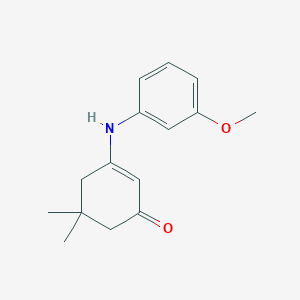
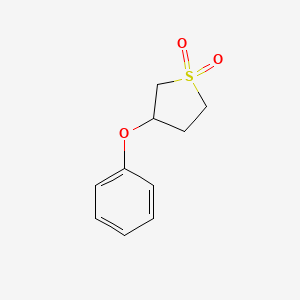

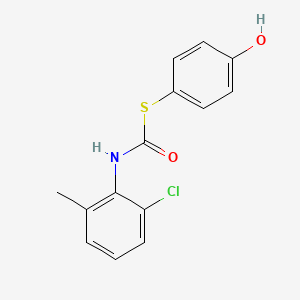

![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
